molecular formula C5H10ClI B1345565 1-Chloro-5-iodopentane CAS No. 60274-60-4

1-Chloro-5-iodopentane

Cat. No.: B1345565
CAS No.: 60274-60-4
M. Wt: 232.49 g/mol
InChI Key: GUUHKOCYWBEGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-iodopentane is a halogenated hydrocarbon with the molecular formula C5H10ClI. It is a colorless to very dark yellow liquid that is sensitive to light. This compound is used primarily as a pharmaceutical intermediate and has various applications in organic synthesis .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Chloro-5-iodopentane plays a significant role in biochemical reactions due to its halogenated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form dimer radical cations upon reaction with hydroxyl radicals . Additionally, it is involved in the synthesis of complex organic compounds, such as 2-(tert-butyldimethylsiloxy)-11-chloro-5-undecyne . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s halogenated nature allows it to participate in redox reactions, potentially affecting cellular oxidative stress levels . These interactions can lead to changes in gene expression and metabolic flux, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, depending on the specific biochemical context. For example, it forms a major product, 1,10-dichlorododecane, from the reduction of 1-chloro-5-iodohexane with electrogenerated nickel (I) salen . These binding interactions and enzyme modulations contribute to the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is sensitive to light and should be stored in cool, dry conditions to maintain its stability . Long-term exposure to the compound may lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and beneficial biochemical interactions. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage thresholds is essential for safe and effective use in biochemical research and pharmaceutical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization within the cell. For example, it can be reduced to form 1,10-dichlorododecane, highlighting its role in redox reactions . These metabolic interactions can influence the compound’s overall impact on cellular metabolism and biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

1-Chloro-5-iodopentane can be synthesized through several methods. One common synthetic route involves the halogenation of 1,5-pentanediol. The reaction typically involves the use of phosphorus trichloride and iodine in the presence of a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial production methods often involve similar halogenation processes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-Chloro-5-iodopentane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution with sodium azide would yield 1-azido-5-chloropentane .

Scientific Research Applications

1-Chloro-5-iodopentane is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

Comparison with Similar Compounds

Properties

IUPAC Name

1-chloro-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClI/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUHKOCYWBEGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069393
Record name Pentane, 1-chloro-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60274-60-4
Record name 1-Chloro-5-iodopentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60274-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 1-chloro-5-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060274604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1-chloro-5-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane, 1-chloro-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4069393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-5-iodopentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Chloro-5-iodopentane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3MCR55RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-5-iodopentane
Reactant of Route 2
Reactant of Route 2
1-Chloro-5-iodopentane
Reactant of Route 3
1-Chloro-5-iodopentane
Reactant of Route 4
1-Chloro-5-iodopentane
Reactant of Route 5
1-Chloro-5-iodopentane
Reactant of Route 6
1-Chloro-5-iodopentane
Customer
Q & A

Q1: What is the primary electrochemical behavior of 1-chloro-5-iodopentane in a controlled laboratory setting?

A1: Research indicates that this compound undergoes electrochemical reduction when subjected to a controlled potential at a carbon electrode in dimethylformamide containing tetramethylammonium perchlorate []. This process leads to the formation of various products, including cyclopentane, n-pentane, 1-pentene, 1-chloropentane, and 1,10-dichlorodecane, alongside smaller quantities of other hydrocarbons []. The yield of each product is influenced by factors such as the specific reaction conditions and the presence or absence of a proton source.

Q2: Why is understanding the conformational analysis of this compound important?

A2: Conformational analysis provides insights into the spatial arrangements of atoms within a molecule, which can significantly impact its chemical reactivity and physical properties. While the provided abstract [] does not detail the specific findings of the conformational analysis of this compound, this type of study is crucial for understanding how the molecule might behave in different chemical environments and reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.